Folic acid

Catalog No.
S528311
CAS No.
59-30-3
M.F
C19H19N7O6
M. Wt
441.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Folic acid

CAS Number

59-30-3

Product Name

Folic acid

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C19H19N7O6

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1

InChI Key

OVBPIULPVIDEAO-LBPRGKRZSA-N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Solubility

Almost insoluble (NTP, 1992)
Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4.
In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water
0.0016 mg/mL

Synonyms

Folate; folic acid; Cytofol; Facid; Factor U; Folacid; Folacin; Folaemin; USAF CB-13; Vitamin B11; Vitamin B9; Vitamin Bc; Vitamin Be; Vitamin M;

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Description

The exact mass of the compound Folic acid is 441.1397 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0016 mg/ml at 25 °c0.0016 mg/ml. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Extensive research, including large-scale clinical trials, has shown that taking folic acid supplements before and during early pregnancy can significantly reduce the risk of NTDs. A key study, the U.S.-China Collaborative Project, demonstrated that taking 400 micrograms of folic acid daily resulted in an 85% reduction in NTDs in high-prevalence areas compared to no supplementation []. This research has led to public health recommendations around the world for women of childbearing age to consume folic acid supplements.

Folic Acid and Preeclampsia

Preeclampsia is a pregnancy complication characterized by high blood pressure and potential damage to organs. Research is ongoing to explore the potential benefits of folic acid supplementation in preventing preeclampsia. Some studies suggest a link between adequate folate levels and a lower risk of preeclampsia, particularly in women with existing risk factors []. However, the optimal dosage and the overall effectiveness of folic acid in preventing preeclampsia remain under investigation [].

Folic acid, also known as Vitamin B9, is a water-soluble vitamin essential for various biological functions. Its chemical formula is C₁₉H₁₉N₇O₆, and it features a pteridine ring structure linked to para-aminobenzoic acid and glutamic acid. Folic acid is crucial for DNA synthesis, repair, and methylation, making it vital for cell division and growth. It is particularly important during periods of rapid growth, such as during pregnancy and fetal development, as well as in childhood .

Folic acid, after conversion to THF, acts as a coenzyme in various one-carbon transfer reactions crucial for DNA synthesis, amino acid metabolism, and homocysteine remethylation []. THF binds to single-carbon groups and facilitates their transfer to other molecules, promoting essential cellular processes.

  • One-Carbon Metabolism: Folic acid derivatives transfer one-carbon units in various oxidation states (-2 for methanol, 0 for formaldehyde, +2 for formate) to synthesize nucleotides and amino acids .
  • Purine Synthesis: Folic acid is involved in the formation of purines by introducing carbon atoms into the purine ring through specific enzymatic reactions .
  • Methylation Reactions: It plays a role in the methylation of homocysteine to methionine, which is crucial for maintaining normal levels of this amino acid in the body .

Folic acid's biological activity is significant due to its role as a cofactor in essential metabolic pathways. It participates in:

  • DNA Synthesis: Essential for the synthesis of nucleotides, which are the building blocks of DNA.
  • Amino Acid Metabolism: Involved in the metabolism of amino acids like glycine and serine.
  • Cell Division: Critical during periods of rapid cell division, such as pregnancy and growth phases in children .

Deficiency in folic acid can lead to serious health issues, including megaloblastic anemia and neural tube defects in developing fetuses.

Folic acid can be synthesized through various methods:

  • Chemical Synthesis: Laboratory synthesis typically involves multi-step organic reactions that build the pteridine core and attach para-aminobenzoic acid and glutamic acid.
  • Biological Synthesis: Folates are produced by bacteria and certain plants. In humans, dietary folic acid is converted into its active form (tetrahydrofolate) through enzymatic reduction .

Folic acid has numerous applications:

  • Nutritional Supplement: Widely used as a dietary supplement to prevent deficiencies, particularly in pregnant women to reduce the risk of neural tube defects.
  • Food Fortification: Added to cereals and other food products to enhance dietary intake.
  • Therapeutic Uses: Investigated for its potential role in reducing risks associated with cardiovascular diseases and certain cancers .

Research indicates that folic acid interacts with various substances:

  • Medications: Certain drugs can affect folate metabolism; for example, methotrexate inhibits dihydrofolate reductase, affecting folic acid levels.
  • Nutritional Interactions: High doses of other B vitamins may influence folic acid metabolism and efficacy .
  • Dietary Components: The presence of certain micronutrients can enhance or inhibit the absorption of folic acid from dietary sources .

Folic acid shares similarities with several compounds within the B vitamin family. Here are some comparable compounds:

CompoundDescriptionUnique Features
Vitamin B12 (Cobalamin)Another B vitamin essential for red blood cell formation and neurological function.Contains cobalt; crucial for DNA synthesis alongside folate.
Vitamin B6 (Pyridoxine)Involved in amino acid metabolism and neurotransmitter synthesis.Plays a role in over 100 enzyme reactions related to amino acids.
BiotinA coenzyme involved in fatty acid synthesis and glucose metabolism.Important for carboxylation reactions; acts on different substrates.
Lipoic AcidFunctions as an antioxidant and cofactor in energy metabolism.Contains sulfur; involved in redox reactions.

Folic acid's uniqueness lies in its specific role in one-carbon metabolism and DNA synthesis, distinguishing it from other B vitamins that have varied functions related to energy metabolism or antioxidant activity .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F.
Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS]
Solid

Color/Form

Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water

XLogP3

-1.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

441.13968135 g/mol

Monoisotopic Mass

441.13968135 g/mol

Heavy Atom Count

32

Taste

Tasteless

Odor

Odorless or almost odorless

Appearance

Solid powder

Melting Point

482 °F (decomposes) (NTP, 1992)
250 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

935E97BOY8

Related CAS

36653-55-1 (mono-potassium salt)
6484-89-5 (mono-hydrochloride salt)

Drug Indication

Folic acid is indicated for the treatment of folic acid deficiency, megaloblastic anemia, and in anemias of nutritional origins, pregnancy, infancy, or childhood.
FDA Label
Diagnosis of folate-receptor status in malignant tissues

Therapeutic Uses

Hematinics
Folic acid is indicated for prevention and treatment of folic acid deficiency states , including megaloblastic anemia and anemias of nutritional origin, pregnancy, infancy, or childhood.
Recommended intakes may be increased and /or supplementation may be necessary in the following persons or conditions (based on documented folic acid deficiency): Alcoholism, hemolytic anemia, chronic fever, gastrectomy, chronic hemodialysis, infants (low birth weight, breast-fed, or those receiving unfortified formulas such as evaporated milk or goats milk), Intestinal disease (celiac disease, tropical sprue, persistent diarrhea), malabsorption syndromes associated with hepatic-biliary disease (hepatic function impairment, alcoholism with cirrhosis), /and/ prolonged stress.
MEDICATION (VET): ... To prevent macrocytic anemia, embryonic death, cervical paralysis, and perosis In chicks.
For more Therapeutic Uses (Complete) data for FOLIC ACID (7 total), please visit the HSDB record page.

Mechanism of Action

Folic acid, as it is biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase (DHFR). These folic acid congeners are transported across cells by receptor-mediated endocytosis where they are needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate. Using vitamin B12 as a cofactor, folic acid can normalize high homocysteine levels by remethylation of homocysteine to methionine via methionine synthetase.
Folic acid, after conversion to tetrahydrofolic acid, is necessary for normal erythropoiesis, synthesis of purine and thymidylates, metabolism of amino acids such as glycine and methionine, and the metabolism of histidine.
The principal biochemical function of folates is the mediation of one-carbon transfer reactions. 5-Methyltetrahydrofolate donates a methyl group to homocystine, in the conversion of homocystine to L-methionine. ... 5,10-Methyltetrahydrofolate is regenerated from tetrahydrofolate via the enzyme serine hydroxymethyltransferase, a reaction, which in addition to producing 5,10-methyltetrahydrofolate, yields glycine. ... 5,10-methyltetrahydrofolate, supplies the one carbon group for the methylation of deoxyuridylic acid to form the DNA precursor thymidylic acid. This reaction is catalyzed by thymidylate synthase and the folate product of the reaction is dihydrofolate. Dihydrofolate is converted to tetrahydrofolate via the enzyme dihydrofolate reductase ...

Vapor Pressure

6.2X10-20 mm Hg at 25 °C /Estimated/

Absorption Distribution and Excretion

Folic acid is absorbed rapidly from the small intestine, primarily from the proximal portion. Naturally occurring conjugated folates are reduced enzymatically to folic acid in the gastrointestinal tract prior to absorption. Folic acid appears in the plasma approximately 15 to 30 minutes after an oral dose; peak levels are generally reached within 1 hour.
After a single oral dose of 100 mcg of folic acid in a limited number of normal adults, only a trace amount of the drug appeared in the urine. An oral dose of 5 mg in 1 study and a dose of 40 mcg/kg of body weight in another study resulted in approximately 50% of the dose appearing in the urine. After a single oral dose of 15 mg, up to 90% of the dose was recovered in the urine. A majority of the metabolic products appeared in the urine after 6 hours; excretion was generally complete within 24 hours. Small amounts of orally administered folic acid have also been recovered in the feces. Folic acid is also excreted in the milk of lactating mothers.
Tetrahydrofolic acid derivatives are distributed to all body tissues but are stored primarily in the liver.
Folic acid is absorbed rapidly from the GI tract following oral administration oral administration; the vitamin is absorbed mainly in the proximal portion of the small intestine.
The monoglutamate forms of folate, including folic acid, are transported across the proximal small intestine via a saturable pH-dependent process. Higher doses of the pteroylmonoglutamates, including folic acid, are absorbed via a nonsaturable passive diffusion process. The efficiency of absorption of the pteroylmonoglutamates is greater than that of pteroylpolyglutamates.
Following oral administration, peak folate activity in blood occurs within 30 to 60 minutes. Synthetic folate is almost 100% bioavailable when administered in fasting individuals. While the bioavailability of naturally occurring folate in food is about 50%, bioavailability of synthetic folic acid consumed with a meal ranges from 85 to 100%.
Approximately two-thirds of folate in plasma is protein bound. ... When pharmacologic doses of folic acid are administered, a significant amount of unchanged folic acid is found in the plasma. The liver contains more than 50% of the body stores of folate, or about 6 to 14 milligrams. The total body store of folate is about 12 to 28 miligrams.
For more Absorption, Distribution and Excretion (Complete) data for FOLIC ACID (11 total), please visit the HSDB record page.

Metabolism Metabolites

Folic acid is metabolized in the liver into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).
Folic acid is converted (in the presence of ascorbic acid) in the liver and plasma to its metabolically active form (tetrahydrofolic acid) by dihydrofolate reductase.
Following absorption of 1 mg or less, folic acid is largely reduced and methylated in the liver to N-methyltetrahydrofolic acid... .
The folates are taken up by the liver and metabolized to polyglutamate derivatives (principally pteroylpentaglutamate), via the action of folypolyglutamate synthase. ... Folate polyglutamates are released from the liver to the systemic circulation and to the bile. When released from the liver into the circulation, the polyglutamate forms are hydrolyzed by gamma-glutamylhydrolase and reconverted to the monoglutamate forms.

Wikipedia

Folate

Drug Warnings

Allergic reactions to folic acid preparations have been reported rarely and have included erythema, rash, itching, general malaise, and bronchospastic respiratory difficulty.
Adverse GI effects such as anorexia, nausea, abdominal distention, flatulence, and a bitter/bad taste and adverse CNS effects such as altered sleep patterns, difficulties concentrating, irritability, overactivity, excitement, mental depression, confusion, and impaired judgement have been reported rarely in patients receiving 15 mg of folic acid daily for one month.
Decreased serum vitamin B12 concentration may occur in patients receiving prolonged folic acid therapy.
Folic acid should be administered with extreme caution in patients with undiagnosed anemia, since folic acid may obscure the diagnosis of pernicious anemia by alleviating hematologic manifestations of the disease while allowing the neurologic complications to progress. This may result in severe nervous system damage before the correct diagnosis is made.
For more Drug Warnings (Complete) data for FOLIC ACID (7 total), please visit the HSDB record page.

Use Classification

Agrochemicals -> Pesticides
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Skin conditioning

Methods of Manufacturing

... Condensation of 2,5,6-triamino-4(3H)-pyrimidinone, p-aminobenzoyl-L-glutamic acid, and 2,3-dibromopropanal.
Synthetic pteroylglutamic acid is made by the reaction of 2,3-di-bromopropanol,2,4,5-triamino-6-hydroxypyrimidine and para-aminobenzoyl glutamic acid

General Manufacturing Information

L-Glutamic acid, N-[4-[[(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-: ACTIVE
BOILING MILK FOR ... 5 SEC DECR FREE FOLIC ACID ACTIVITY 40-90% ... NO ... LOSSES DURING BLANCHING OF VEGETABLES. ... VEGETABLES EXHIBIT AN IRREGULAR PATTERN--SOME INCR & SOME DECR /CONTENT WHEN COOKED/. COOKING MEAT CAUSED SOME LOSSES.
Information available in 2005 indicated that Folic acid was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Bangladesh, Belgium, Bulgaria, Brazil, Canada, Chile, Colombia, Croatia, Cyprus, Czech Republic, Denmark, Dominican Republic, Ecuador, Finland, France, Germany, Greece, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Japan, Malaysia, Mexico, New Zealand, Norway, Poland, Portugal, Romania, South Africa, Singapore, Spain, Sweden, Switzerland, Thailand, Turkey, United Arab Emirates, United Kingdom, United States, Yugoslavia (1,2)
Information available in 2005 indicated that Sodium folate was used in the manufacture of pharmaceutical preparations in the following countries: Germany (1)

Analytic Laboratory Methods

MICROBIOLOGICAL METHOD FOR DETERMINATION.
FOLIC ACID DETERMINATION BY HIGH SPEED LIQUID CHROMATOGRAPHY.
2-AMINO- 4-HYDROXYPTERIDINE-6-CARBOXYLIC ACID, PRODUCED BY OXIDN OF FOLIC ACID, REACTS WITH NICKEL (2+) TO FORM METAL COMPLEX, WHICH IS EXTRACTED WITH ISOBUTYL ME KETONE. FOLIC ACID IS DETERMINED INDIRECTLY FROM ITS NICKEL (2+) CONTENT BY ATOMIC ABSORPTION SPECTROPHOTOMETRY.
AC POLAROGRAMS OF FOLIC ACID RECORDED FROM ACETATE BUFFER (PH 5.5) EXHIBITED WELL DEFINED WAVE @ DROPPING MERCURY ELECTRODE.
For more Analytic Laboratory Methods (Complete) data for FOLIC ACID (10 total), please visit the HSDB record page.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Protect from freezing.

Interactions

The use of high dose folic acid concomitantly with pyrimethamine to prevent bone marrow depression may cause a pharmacodynamic antagonism of the antiparasitic effect of pyrimethamine.
Nonsteroidal antiinflammatory drugs (NSAIDS), including ibuprofen, indomethacin, naproxen, mefenamic acid, piroxicam, and sulindac taken at high therapeutic dosages may exert antifolate activity.
Folic acid supplementation in mice was found to augment the therapeutic activity and ameliorate the adverse reactions of the ... antifolate cancer chemotherapeutic agent lometrexol.
The /daily/ use of folic acid ... was found to enhance the antidepressant action of fluoxetine ...
For more Interactions (Complete) data for FOLIC ACID (17 total), please visit the HSDB record page.

Stability Shelf Life

Aqueous solutions of folic acid are heat sensitive and decompose rapidly in the presence of light and /or riboflavin; solutions should be protected from light.
Inactivated by light with formation of xanthopterinaldehyde; crystalline is stable at 4 °C.
Crystalline folic acid is relatively stable in alkaline solutions; less stable in acid solutions
Darkens and chars from about 250 °C

Dates

Modify: 2023-08-15
1: Dixon M, Kancherla V, Magana T, Mulugeta A, Oakley GP Jr. High potential for reducing folic acid-preventable spina bifida and anencephaly, and related stillbirth and child mortality, in Ethiopia. Birth Defects Res. 2019 Aug 19. doi: 10.1002/bdr2.1584. [Epub ahead of print] Review. PubMed PMID: 31424635.
2: Wan Ismail WR, Abdul Rahman R, Rahman NAA, Atil A, Nawi AM. The Protective Effect of Maternal Folic Acid Supplementation on Childhood Cancer: A Systematic Review and Meta-analysis of Case-control Studies. J Prev Med Public Health. 2019 Jul;52(4):205-213. doi: 10.3961/jpmph.19.020. Epub 2019 Jul 2. Review. PubMed PMID: 31390683; PubMed Central PMCID: PMC6686110.
3: Singh Y, Samuel VP, Dahiya S, Gupta G, Gillhotra R, Mishra A, Singh M, SreeHarsha N, Gubbiyappa SK, Tambuwala MM, Chellappan DK, Dua K. Combinational effect of angiotensin receptor blocker and folic acid therapy on uric acid and creatinine level in hyperhomocysteinemia-associated hypertension. Biotechnol Appl Biochem. 2019 Jul 17. doi: 10.1002/bab.1799. [Epub ahead of print] Review. PubMed PMID: 31314127.
4: Narmani A, Rezvani M, Farhood B, Darkhor P, Mohammadnejad J, Amini B, Refahi S, Abdi Goushbolagh N. Folic acid functionalized nanoparticles as pharmaceutical carriers in drug delivery systems. Drug Dev Res. 2019 Jun;80(4):404-424. doi: 10.1002/ddr.21545. Epub 2019 May 29. Review. PubMed PMID: 31140629.
5: Guo BQ, Li HB, Zhai DS, Ding SB. Association of maternal prenatal folic acid intake with subsequent risk of autism spectrum disorder in children: A systematic review and meta-analysis. Prog Neuropsychopharmacol Biol Psychiatry. 2019 Aug 30;94:109650. doi: 10.1016/j.pnpbp.2019.109650. Epub 2019 May 11. Review. PubMed PMID: 31085214.
6: Sijilmassi O. Folic acid deficiency and vision: a review. Graefes Arch Clin Exp Ophthalmol. 2019 Aug;257(8):1573-1580. doi: 10.1007/s00417-019-04304-3. Epub 2019 Mar 27. Review. PubMed PMID: 30919078.
7: Capelli I, Cianciolo G, Gasperoni L, Zappulo F, Tondolo F, Cappuccilli M, La Manna G. Folic Acid and Vitamin B12 Administration in CKD, Why Not? Nutrients. 2019 Feb 13;11(2). pii: E383. doi: 10.3390/nu11020383. Review. PubMed PMID: 30781775; PubMed Central PMCID: PMC6413093.
8: Khan KM, Jialal I. Folic Acid (Folate) Deficiency. 2018 Dec 17. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2019 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK535377/ PubMed PMID: 30570998.
9: Fernández-Villa D, Jiménez Gómez-Lavín M, Abradelo C, San Román J, Rojo L. Tissue Engineering Therapies Based on Folic Acid and Other Vitamin B Derivatives. Functional Mechanisms and Current Applications in Regenerative Medicine. Int J Mol Sci. 2018 Dec 16;19(12). pii: E4068. doi: 10.3390/ijms19124068. Review. PubMed PMID: 30558349; PubMed Central PMCID: PMC6321107.
10: Iglesias Vázquez L, Canals J, Arija V. Review and meta-analysis found that prenatal folic acid was associated with a 58% reduction in autism but had no effect on mental and motor development. Acta Paediatr. 2019 Apr;108(4):600-610. doi: 10.1111/apa.14657. Epub 2018 Dec 12. Review. PubMed PMID: 30466185.
11: Dolin CD, Deierlein AL, Evans MI. Folic Acid Supplementation to Prevent Recurrent Neural Tube Defects: 4 Milligrams Is Too Much. Fetal Diagn Ther. 2018;44(3):161-165. doi: 10.1159/000491786. Epub 2018 Aug 22. Review. PubMed PMID: 30134243.
12: Murray LK, Smith MJ, Jadavji NM. Maternal oversupplementation with folic acid and its impact on neurodevelopment of offspring. Nutr Rev. 2018 Sep 1;76(9):708-721. doi: 10.1093/nutrit/nuy025. Review. PubMed PMID: 30010929.
13: Enderami A, Zarghami M, Darvishi-Khezri H. The effects and potential mechanisms of folic acid on cognitive function: a comprehensive review. Neurol Sci. 2018 Oct;39(10):1667-1675. doi: 10.1007/s10072-018-3473-4. Epub 2018 Jun 23. Review. PubMed PMID: 29936555.
14: van Gool JD, Hirche H, Lax H, De Schaepdrijver L. Folic acid and primary prevention of neural tube defects: A review. Reprod Toxicol. 2018 Sep;80:73-84. doi: 10.1016/j.reprotox.2018.05.004. Epub 2018 May 16. Review. PubMed PMID: 29777755.
15: Jahanbin A, Shadkam E, Miri HH, Shirazi AS, Abtahi M. Maternal Folic Acid Supplementation and the Risk of Oral Clefts in Offspring. J Craniofac Surg. 2018 Sep;29(6):e534-e541. doi: 10.1097/SCS.0000000000004488. Review. PubMed PMID: 29762322.
16: Kancherla V, Black RE. Historical perspective on folic acid and challenges in estimating global prevalence of neural tube defects. Ann N Y Acad Sci. 2018 Feb;1414(1):20-30. doi: 10.1111/nyas.13601. Review. PubMed PMID: 29532513.
17: Regidor PA, Schindler AE, Lesoine B, Druckman R. Management of women with PCOS using myo-inositol and folic acid. New clinical data and review of the literature. Horm Mol Biol Clin Investig. 2018 Mar 2;34(2). pii: /j/hmbci.2018.34.issue-2/hmbci-2017-0067/hmbci-2017-0067.xml. doi: 10.1515/hmbci-2017-0067. Review. PubMed PMID: 29498933.
18: Garrett GS, Bailey LB. A public health approach for preventing neural tube defects: folic acid fortification and beyond. Ann N Y Acad Sci. 2018 Feb;1414(1):47-58. doi: 10.1111/nyas.13579. Epub 2018 Feb 16. Review. PubMed PMID: 29450891.
19: Pike E, Wien TN, Wisløff T, Harboe I, Klemp M. Cancer Risk with Folic Acid Supplements [Internet]. Oslo, Norway: Knowledge Centre for the Health Services at The Norwegian Institute of Public Health (NIPH); 2011 Dec. Available from http://www.ncbi.nlm.nih.gov/books/NBK464903/ PubMed PMID: 29320118.
20: Siekmans K, Roche M, Kung'u JK, Desrochers RE, De-Regil LM. Barriers and enablers for iron folic acid (IFA) supplementation in pregnant women. Matern Child Nutr. 2018 Dec;14 Suppl 5:e12532. doi: 10.1111/mcn.12532. Epub 2017 Dec 22. Review. PubMed PMID: 29271115.

Explore Compound Types